3-amino-4-methyl-N-phenylbenzamide

Description

Introduction and Chemical Foundation

Chemical Structure and IUPAC Nomenclature

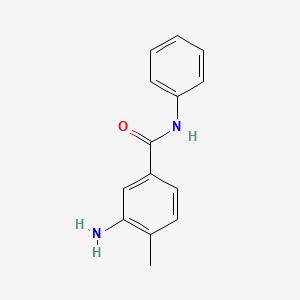

3-Amino-4-methyl-N-phenylbenzamide has the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol . Its IUPAC name derives from the benzamide backbone substituted with an amino group at the 3-position, a methyl group at the 4-position, and a phenyl group attached to the amide nitrogen (Figure 1).

Structural Features :

- Benzamide core : A benzene ring connected to a carboxamide group (-CONH-).

- Substituents :

The compound’s planar structure facilitates π-π interactions and hydrogen bonding, enhancing its reactivity in synthetic applications.

Historical Context and Development

The compound was first synthesized in the early 21st century as part of efforts to optimize benzamide-based intermediates for drug discovery. Two primary synthetic routes have been established:

- Route 1 : Acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine.

- Route 2 : Direct acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, which offers higher efficiency and fewer steps.

Industrial production employs continuous flow microreactor systems, enabling precise control over reaction parameters (e.g., temperature, residence time) and improving yields from 42% to 76%.

Significance as Pharmaceutical Intermediate

This compound is pivotal in medicinal chemistry due to its versatility:

- Anticonvulsant agents : Serves as a precursor in synthesizing sodium channel blockers.

- Antiviral drugs : Derivatives inhibit hepatitis B virus (HBV) by disrupting nucleocapsid assembly.

- Kinase inhibitors : Modulates RET kinase activity, a target in thyroid and lung cancers.

Its structural flexibility allows modular modifications, making it a scaffold for developing targeted therapies.

Theoretical Foundations and Basic Properties

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 200–201°C | |

| Density | 1.20 g/cm³ (predicted) | |

| pKa | 12.34 | |

| Solubility | Soluble in DMSO, ethanol |

Spectroscopic Characteristics

- IR Spectroscopy : N-H stretch (3300 cm⁻¹), amide C=O (1650 cm⁻¹), and aromatic C-C (1500 cm⁻¹).

- NMR : Aromatic protons (δ 6.8–7.5 ppm), amide proton (δ 8.1 ppm), and methyl group (δ 2.3 ppm).

Computational Insights

- Molecular Docking : The amino and amide groups form hydrogen bonds with residues in protein tyrosine phosphatase 1B (PTP1B), enhancing insulin signaling.

- Electronic Effects : The electron-donating amino group activates the benzene ring for electrophilic substitution, while the methyl group sterically directs reactivity.

Propriétés

IUPAC Name |

3-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILUAOMQWZUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504232 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54884-13-8 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are two well-known synthetic routes for the preparation of 3-amino-4-methyl-N-phenylbenzamide :

Route 2: This route directly synthesizes this compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is preferred due to fewer synthesis steps and higher efficiency.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound . This method allows for precise control of reaction conditions, leading to higher yields and better selectivity.

Analyse Des Réactions Chimiques

3-amino-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include benzoic anhydride, benzoyl chloride, and hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antiviral Properties

One of the most significant applications of 3-amino-4-methyl-N-phenylbenzamide is its role as an antiviral agent. Research has demonstrated that N-phenylbenzamide derivatives exhibit broad-spectrum antiviral effects against several viruses, including HIV-1, Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). The mechanism behind these antiviral properties involves the enhancement of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.

Case Study: Anti-HBV Activity

A notable study investigated the anti-HBV (Hepatitis B Virus) activity of a derivative compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which is structurally related to this compound. This compound was found to inhibit both wild-type and drug-resistant strains of HBV in vitro and in vivo. The study highlighted that IMB-0523's antiviral efficacy is linked to its ability to increase intracellular A3G levels, suggesting a potential therapeutic approach for treating HBV infections, especially in cases resistant to current treatments .

Anticonvulsant Effects

Another promising application of this compound is its potential use as an anticonvulsant. Research has indicated that certain N-phenylbenzamide derivatives can be effective in treating seizures. For instance, compounds structurally similar to this compound have been explored for their ability to modulate neurotransmitter systems involved in seizure activity . These findings suggest that this compound could serve as a lead structure for developing new anticonvulsant medications.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that can be optimized for improved yields and reduced environmental impact. Various synthetic routes have been documented, including:

- Condensation Reactions : The synthesis typically begins with the condensation of an appropriate amine with a substituted benzoyl chloride.

- Catalytic Approaches : Utilizing phosphorous acid esters as catalysts has been shown to enhance reaction efficiency and yield while minimizing waste .

- One-Pot Reactions : Recent advancements have allowed for one-pot synthesis methods that streamline the process, reducing the number of steps and solvents required .

Summary Table: Synthetic Methods

| Methodology | Description | Yield Improvement |

|---|---|---|

| Condensation Reactions | Involves direct reaction between amines and benzoyl chlorides | Moderate |

| Catalytic Approaches | Use of phosphorous acid esters to catalyze reactions | High |

| One-Pot Reactions | Streamlined process reducing steps and solvents | Very High |

Mécanisme D'action

The mechanism of action of 3-amino-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. It is known to upregulate the expression of certain receptors in human cells, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of benzamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Key Properties

Spectroscopic and Crystallographic Insights

- Spectroscopy: The amino group in this compound generates distinct NMR signals (e.g., NH₂ protons at δ 5.5–6.5 ppm) and IR stretches (~3400 cm⁻¹ for N-H). Nitro analogs exhibit strong UV absorption due to π→π* transitions .

- Crystallography: Derivatives like 3-Chloro-N-phenylbenzamide crystallize in monoclinic systems (space group P21/c) with intermolecular hydrogen bonds stabilizing the structure, whereas methoxy-substituted analogs may adopt different packing motifs due to altered dipole interactions .

Research Findings and Trends

- Medicinal Chemistry: Amino-substituted benzamides are explored as kinase inhibitors or antimicrobial agents, leveraging their hydrogen-bonding capabilities. For example, 3-(acetylamino)-N-(3-chloro-4-methylphenyl)benzamide shows promise in targeting metabolic enzymes .

- Material Science : Methoxy and nitro derivatives are investigated for their optoelectronic properties, with nitro groups enabling charge-transfer complexes in organic semiconductors .

Activité Biologique

3-Amino-4-methyl-N-phenylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , characterized by an amine group, a methyl group, and a phenyl ring attached to a benzamide backbone. Its structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 226.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-122 °C |

This compound exerts its biological effects primarily through the following mechanisms:

- Sodium Ion Channel Interaction : The compound interacts with sodium ion channels on nerve membranes, which is crucial for nerve impulse transmission. By blocking these channels, it can provide temporary relief from pain by inhibiting sensory nerve impulses.

- Inhibition of Enzymes : It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling pathways. This inhibition can enhance glucose uptake in skeletal muscle cells, suggesting potential applications in diabetes management.

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity against certain viral strains, potentially making them candidates for treating infectious diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticonvulsant Activity

Studies have demonstrated that this compound possesses significant anticonvulsant properties, making it a candidate for the treatment of seizure disorders. Its mechanism involves modulation of neurotransmission pathways, which are crucial in controlling seizures .

Antiviral Activity

Research has highlighted the compound's effectiveness against hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism inhibits HBV nucleocapsid assembly and reduces viral load .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation. For instance, it has shown moderate to high potency against RET kinase activity, which is implicated in various cancers .

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving animal models, administration of this compound resulted in significant reductions in seizure frequency compared to control groups. The study concluded that the compound effectively modulates neurotransmitter release and enhances seizure control mechanisms.

- Antiviral Mechanism : A study investigating the antiviral effects against HBV demonstrated that treatment with this compound led to a marked decrease in cytoplasmic HBV DNA levels. The findings suggested that its mode of action involves direct binding to viral proteins essential for replication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-methyl-N-phenylbenzamide, and what experimental considerations ensure high yield and purity?

- Methodological Answer : The synthesis typically involves acylation of amines followed by catalytic hydrogenation. For example, nitro intermediates can be reduced using Raney-Ni under controlled hydrogen pressure (20–50 psi) in methanol . Critical considerations include:

- Hazard Analysis : Evaluate risks for reagents like acyl chlorides (e.g., skin/eye irritation) and solvents (e.g., dichloromethane toxicity) .

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC (silica gel, UV visualization) .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms functional groups (e.g., amide NH at ~8.5 ppm, aromatic protons). IR identifies carbonyl (1650–1700 cm) and amine stretches .

- Crystallography : X-ray diffraction (SHELX programs) resolves molecular geometry. For example, SHELXL refines hydrogen-bonding networks critical for stability . ORTEP-3 visualizes thermal ellipsoids and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or assay conditions. Strategies include:

- Conformational Analysis : Compare crystal structures (e.g., via SHELX) to identify active conformations. Active derivatives adopt a 90–120° dihedral angle between the amide plane and phenyl ring, enabling hydrogen bonding to targets .

- Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell lines to minimize variability .

Q. What strategies guide the design of derivatives for structure-activity relationship (SAR) studies in anticonvulsant research?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to enhance metabolic stability .

- Steric Effects : Position o-methyl groups proximal to the amide NH to stabilize bioactive conformations .

- Computational Modeling : Use molecular mechanics (e.g., MMFF94 force field) to predict binding affinities and prioritize synthetic targets .

Q. What methodological approaches analyze hydrogen-bonding interactions in crystal structures, and how do these influence bioactivity?

- Methodological Answer :

- X-ray Refinement : SHELXL refines hydrogen-bond parameters (distance/angle) and validates via R-factor convergence (<5%) .

- Functional Impact : Hydrogen bonds between the amide carbonyl and target residues (e.g., enzyme active sites) enhance binding. Disruption via methylation reduces anticonvulsant efficacy .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the mutagenicity of this compound analogs?

- Methodological Answer :

- Ames Testing : Compare mutagenicity under standardized conditions (e.g., S9 metabolic activation). Derivatives with lower mutagenicity (comparable to benzyl chloride) suggest safer profiles .

- Structural Alerts : Identify mutagenic motifs (e.g., anomeric amides) and mitigate via substituent modification (e.g., hydroxylation) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.